![molecular formula C19H17FN6OS B2689588 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1428358-50-2](/img/structure/B2689588.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN6OS and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Molecular Interactions
Two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides were studied to understand their structural geometry and molecular interactions. These compounds share similarities with the queried chemical, particularly in the pyrazoline and fluorophenyl components, offering insights into how slight modifications in molecular structure can influence geometric parameters and intermolecular interactions (Köysal et al., 2005).
Antimicrobial and Antituberculosis Activity
Research on thiazole-aminopiperidine hybrid analogues demonstrated the synthesis of novel compounds targeting Mycobacterium tuberculosis GyrB inhibitors. This approach underscores the potential of thiazole-containing compounds, akin to the query chemical, in developing new antituberculosis agents with specific in vitro activities and minimal cytotoxicity (Jeankumar et al., 2013).
Fluorescent Dyes and Optical Properties
The synthesis of N-ethoxycarbonylpyrene- and perylene thioamides for the creation of fluorescent dyes highlights the utility of thiazolyl and pyrazolyl derivatives in designing materials with unique optical properties. This research points to the potential applications of such compounds in developing new fluorescent materials for various technological applications (Witalewska et al., 2019).
Synthesis and Characterization of Research Chemicals
The synthesis and detailed characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) , a compound structurally related to the query, provide essential insights into the chemical's physical and chemical properties. Such studies are crucial for understanding the potential research applications and pharmacological activities of new synthetic cannabinoids (McLaughlin et al., 2016).
Antiproliferative Activities
Investigations into pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines illustrate the therapeutic potentials of pyrazole derivatives. This research sheds light on how structural variations in pyrazole compounds can lead to promising antitumor activities, hinting at the broader implications for drug discovery and development (Mert et al., 2014).
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some pyrazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6OS/c1-25-17(11-16(24-25)13-3-5-14(20)6-4-13)18(27)21-9-7-15-12-28-19(23-15)26-10-2-8-22-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWPCCHVTZVWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide |
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